molecular formula C4H13NO7P2 B1665697 Alendronic acid CAS No. 66376-36-1

Alendronic acid

Cat. No.: B1665697
CAS No.: 66376-36-1
M. Wt: 249.10 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alendronic acid, a second-generation bisphosphonate, primarily targets osteoclasts , the cells responsible for bone resorption . By inhibiting the action of osteoclasts, this compound plays a crucial role in maintaining bone health .

Mode of Action

This compound works by binding to hydroxyapatite, a mineral found in bones, at sites of bone resorption . Once bound, it can be mobilized by osteoclasts as these cells generate acidic conditions and dissolve the inorganic phase, thereby solubilizing the bound alendronate . This process results in the inhibition of osteoclastic bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of bone resorption. This compound disrupts this process, leading to a decrease in the rate of bone resorption and an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions such as osteoporosis and Paget’s disease .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. The oral bioavailability of this compound in the fasted state is about 0.7%, with no significant difference between men and women . Food substantially reduces the bioavailability of oral alendronate . About 40 to 60% of the dose is retained for a long time in the body, presumably in the skeleton .

Result of Action

The primary result of this compound’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to strengthen the bones and reduce the risk of fractures, making it an effective treatment for osteoporosis and Paget’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can significantly reduce the bioavailability of the drug . Additionally, research suggests that this compound can be used in combination with other compounds, such as vitamin D and calcium supplements, to enhance its efficacy in treating bone-related disorders .

Biochemical Analysis

Biochemical Properties

Alendronic acid plays a significant role in biochemical reactions. Its primary mechanism of action involves the inhibition of osteoclastic bone resorption . This means that this compound interacts with osteoclasts, which are cells that break down bone tissue . The nature of this interaction involves this compound binding to the hydroxyapatite of bone exposed at sites of bone resorption .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the activity of cells that break down bone, specifically osteoclasts . This can impact cell signaling pathways, gene expression, and cellular metabolism related to bone resorption and formation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bone hydroxyapatite . It exerts its effects at the molecular level by inhibiting osteoclastic bone resorption . This involves binding interactions with biomolecules in osteoclasts, leading to changes in gene expression and enzyme activity related to bone resorption.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal changes in its effects. It results in an early and dose-dependent inhibition of skeletal resorption, which can be followed clinically with biochemical markers, and which ultimately reaches a plateau and is slowly reversible upon discontinuation of the drug

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High-dose this compound treatment was able to prevent early trabecular bone loss and cartilage degeneration following non-invasive knee injury, but was not able to mitigate long-term joint degeneration .

Metabolic Pathways

This compound is involved in metabolic pathways related to bone resorption and formation. It interacts with enzymes in osteoclasts and is not metabolised in animals but is cleared from the plasma by uptake into bone and elimination via renal excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After administration, the drug distributes widely in the body, but this transient state is rapidly followed by a nonsaturable redistribution to skeletal tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the bone tissue, where it binds to hydroxyapatite, a mineral found in bones

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alendronic acid involves the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid. The process can be summarized in the following steps :

    Reaction with Phosphorus Trichloride: 4-aminobutyric acid is reacted with phosphorus trichloride in the presence of a solvent such as methylene chloride.

    Hydrolysis: The resulting intermediate is hydrolyzed with water to form this compound.

    Purification: The crude product is purified by recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Alendronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group in this compound can participate in substitution reactions with various electrophiles.

    Complexation Reactions: this compound can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Complexation Reactions: Metal salts such as calcium chloride or magnesium chloride are used under neutral or slightly acidic conditions.

Major Products:

    Substitution Reactions: Products include N-substituted this compound derivatives.

    Complexation Reactions:

Scientific Research Applications

Alendronic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its well-established efficacy in increasing bone mineral density and reducing fracture risk. It is also widely studied and has a long history of use in clinical practice .

Properties

IUPAC Name

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPWJRAVKPPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121268-17-5 (mono-hydrochloride salt, trihydrate)
Record name Alendronic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID5022568
Record name Alendronic Acid
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alendronic acid
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Mechanism of Action

Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction.
Record name Alendronic acid
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Color/Form

Fine white powder

CAS No.

66376-36-1
Record name Alendronic acid
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Record name Alendronic acid [INN:BAN]
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Record name Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis
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Record name Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis-
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Record name ALENDRONIC ACID
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Record name Alendronic acid
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Record name Alendronic acid
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Melting Point

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/
Record name Alendronic acid
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Synthesis routes and methods I

Procedure details

4-Aminobutyric acid (50 gm), phosphorous acid (140 gm) and n-octane (1000 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (240 gm) was then added to the reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (500 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and ethanol (1000 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and washed with ethanol and dried under vacuum to yield 52.0 gm product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of calcium phosphate was prepared by introducing 100 mg of CDA into 8.75 ml of ultrapure water mixed with 1.25 ml of a 0.02 mol.l−1 sodium alendronate aqueous solution. The suspension was placed in a tube maintained at room temperature, and was stirred with a rotary stirrer at 16 rpm for 5 days. The suspension was then centrifuged and the most part of the supernatant was removed. The solid residue was filtered off, washed several times with small portions of ultrapure water, and then dried at room temperature. The resulting solid contained 7.4 wt % alendronate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium alendronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The mixture of 5 eq. phosphorous acid, 4-aminobutyric acid and morpholine. HCl is melted together until uniform solution is formed. The reaction mixture is cooled to about 70° C. and 2 eq. of PCl3 are carefully added. The mixture is heated for about 5.5 hours before the reaction mixture is hydrolyzed in aqueous acid at about 80° C. and alendronate is isolated from an ethanolic solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
morpholine. HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

contacting tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate from Step (b) with aqueous hydrochloric acid at a temperature range of 80° C. to reflux to form 4-amino-1-hydroxybutylidene-bisphosphonic acid.
Name
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane 40 g (0.091 mole) from Step 4 was dissolved in 200 ml of 6N HCl and the solution refluxed for 18 hours.
Name
Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Alendronic acid interact with bone tissue to exert its therapeutic effect?

A1: this compound belongs to a class of drugs called bisphosphonates. [] These molecules exhibit a high affinity for hydroxyapatite, the mineral component of bone. [, ] Upon binding to bone surfaces, this compound primarily inhibits bone resorption by osteoclasts, the cells responsible for breaking down bone tissue. [, , ] This targeted action helps to shift the balance of bone remodeling in favor of bone formation, leading to increased bone mineral density and reduced fracture risk in conditions like osteoporosis. [, , , , ]

Q2: What are the downstream effects of this compound binding to osteoclasts?

A2: While the precise mechanism is complex and not fully elucidated, research suggests that this compound, once internalized by osteoclasts, disrupts vital cellular processes. [, ] One key target appears to be the mevalonate pathway, essential for the production of isoprenoid lipids. [, ] Disruption of this pathway impairs osteoclast function and survival, ultimately reducing bone resorption. [, ]

Q3: Beyond osteoporosis, are there other potential applications of this compound being explored?

A3: Yes, researchers are investigating this compound for its potential in other bone-related conditions. For example, studies are evaluating its efficacy in preventing periprosthetic bone loss after total hip replacement. [] Additionally, researchers are exploring its use in managing massive osteolysis of the mandible. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C4H13NO7P2 and a molecular weight of 247.1 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, various spectroscopic techniques are employed for characterization. Infrared (IR) spectroscopy is particularly useful, with this compound exhibiting characteristic strong symmetric P-O stretching bands near 1040 cm−1. [] Solid-state phosphorus nuclear magnetic resonance (NMR) spectroscopy provides valuable information about different phosphorus environments within the molecule. []

Q6: How does the structure of this compound contribute to its material compatibility and performance in various applications?

A6: The presence of phosphonate groups in this compound's structure contributes to its strong affinity for metal ions, particularly calcium in hydroxyapatite. [, ] This interaction forms the basis of its use in bone-targeting applications and its incorporation into materials like nanocomposite resins, where it can improve properties such as fire resistance. [, , ]

Q7: Has research explored modifications to the structure of this compound?

A7: Yes, several studies have investigated the synthesis and characterization of this compound derivatives. [, , , ] These modifications aim to modulate the compound's properties, such as lipophilicity and biodegradability, for potential use as prodrugs with improved bioavailability. [, , , ] Additionally, researchers have synthesized Organic Salts and Ionic Liquids (OSILs) from this compound, exploring their potential as novel therapeutic agents, particularly for osteosarcoma. []

Q8: How is the efficacy of this compound assessed in preclinical and clinical settings?

A9: Preclinical studies utilize various in vitro and in vivo models to assess this compound's effects. In vitro studies often involve cell-based assays using osteoclasts to directly measure its impact on bone resorption. [, , , , ] Animal models, particularly ovariectomized rodents, mimic postmenopausal osteoporosis and allow researchers to evaluate the drug's effects on bone mineral density and fracture healing. [, , , ] Clinical trials in humans provide the ultimate assessment of this compound's efficacy in preventing fractures and improving bone health. [, , , , , , ]

Q9: What are the key toxicological considerations associated with this compound?

A10: While generally considered safe, this compound can cause gastrointestinal side effects, particularly esophageal irritation if not taken properly. [, , ] Rare but serious adverse effects, like osteonecrosis of the jaw, have been reported, primarily in patients receiving high doses or long-term treatment. [, , , ]

Q10: What are some future research directions in the field of this compound and bisphosphonates?

A12: Ongoing research focuses on developing novel drug delivery systems to enhance this compound's bioavailability and target its delivery specifically to bone tissue, potentially minimizing systemic side effects. [, , ] Investigating the long-term effects of this compound on bone quality, particularly in the context of atypical fractures, remains an area of active research. [, , ] Additionally, exploring the potential for personalized medicine approaches, tailoring this compound treatment based on individual patient characteristics and genetic markers, holds promise for optimizing therapeutic outcomes. [, ]

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